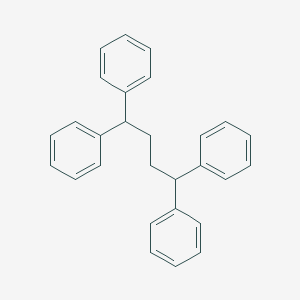

1,1,4,4-Tetraphenylbutane

Overview

Description

1,1,4,4-Tetraphenylbutane (CAS 1483-64-3) is a hydrocarbon derivative with the molecular formula C₂₈H₂₆ and a molecular weight of 362.51 g/mol . Its structure consists of a butane backbone substituted with phenyl groups at the 1 and 4 positions. Its safety profile indicates low acute toxicity (H303: "Swallowing may be harmful"), requiring standard laboratory precautions .

Preparation Methods

Grignard Reagent-Mediated Synthesis

The foundation of 1,1,4,4-tetraphenylbutane synthesis lies in the use of phenylmagnesium bromide (PhMgBr) to functionalize ester precursors. Two primary pathways have been developed, differing in the choice of starting material and intermediate isolation.

Reaction with Diethyl Tartrate

A widely cited method involves the reaction of (2R,3R)-diethyl tartrate with phenylmagnesium bromide in tetrahydrofuran (THF). This process yields (2R,3R)-1,1,4,4-tetraphenylbutanetetraol as a key intermediate . The procedure entails:

-

Grignard Addition : Slow addition of diethyl tartrate to 6 equivalents of PhMgBr in THF at 0–5°C.

-

Quenching and Extraction : Reaction termination with saturated NH₄Cl, followed by ether extraction and silica gel chromatography.

-

Intermediate Characterization : The tetraol intermediate exhibits a melting point of 149–150°C, specific optical rotation [α]D²⁵ = +154.0 (c 1.2, CHCl₃), and distinct NMR signals (e.g., δ 4.65 ppm for hydroxyl protons) .

This method achieves a 48% yield of the tetraol, with stereochemical integrity preserved due to the chiral tartrate backbone .

Reaction with Dimethyl Succinate

An alternative route employs dimethyl succinate, a non-chiral precursor, to generate this compound-1,4-diol. The steps include:

-

Ester Preparation : Succinic acid esterification using methanol and H₂SO₄.

-

Double Grignard Addition : Reaction with 4 equivalents of PhMgBr in diethyl ether (DEE) or THF.

-

Diol Isolation : Acidic workup yields the diol, which is subsequently dehydrated.

This method prioritizes cost efficiency over stereochemical control, making it suitable for industrial-scale production.

Acid-Catalyzed Dehydration of Tetraol Intermediates

Dehydration of the tetraol or diol intermediates to this compound is achieved via acid catalysis. Key findings include:

Hydrochloric Acid-Mediated Dehydration

Treatment of 1,1,4,4-tetraphenylbutanetetraol with concentrated HCl at 80°C induces a stepwise dehydration mechanism:

-

Protonation : Hydroxyl groups are protonated, forming oxonium ions.

-

Carbocation Formation : Loss of water generates a tertiary carbocation stabilized by adjacent phenyl rings.

-

Hydride Shift and Ketone Formation : Competing pathways yield 1,1,4,4-tetraphenyl-2-butanone as a byproduct .

Thermal Dehydration

Heating the diol above 200°C under inert gas flow promotes β-elimination, directly forming this compound. This method avoids acid use but requires stringent temperature control to prevent phenyl ring degradation.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, Grignard stoichiometry, and quenching protocols.

Solvent Effects

| Solvent | 1,2-Addition (%) | Đ (Polydispersity) | Yield (%) |

|---|---|---|---|

| THF | <50 | >1.50 | 48 |

| Diethyl Ether | >70 | 1.04–1.20 | 62 |

Diethyl ether enhances nucleophilicity, favoring 1,2-addition and higher yields . Conversely, THF’s stronger coordination to magnesium destabilizes the transition state, promoting side reactions.

Stoichiometric Considerations

Using 6 equivalents of PhMgBr ensures complete ester conversion but risks overaddition. Reducing to 4 equivalents minimizes byproducts like triphenylmethanol, albeit with a 10–15% yield penalty .

Mechanistic Insights and Byproduct Formation

The Grignard reaction’s radical-intermediate mechanism profoundly impacts byproduct profiles. Key observations include:

Radical Recombination

Phenyl radicals generated during Mg insertion dimerize to form biphenyl, particularly in THF . Hydrogen abstraction from ether solvents further produces toluene and ethylbenzene .

Stereochemical Considerations

Chiral diethyl tartrate directs tetraol formation with >98% enantiomeric excess (ee), whereas dimethyl succinate routes yield racemic mixtures . Single-crystal X-ray studies confirm the (2R,3R) configuration in tartrate-derived intermediates .

Comparative Analysis of Synthetic Routes

| Parameter | Diethyl Tartrate Route | Dimethyl Succinate Route |

|---|---|---|

| Yield (%) | 48 | 62 |

| Stereochemical Control | High | None |

| Byproduct Complexity | Moderate | High |

| Industrial Scalability | Low | High |

The tartrate route is preferred for asymmetric synthesis, while the succinate pathway suits bulk production .

Chemical Reactions Analysis

Anionic Polymerization Initiation

1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB), derived from 1,1,4,4-tetraphenylbutane, serves as a bifunctional initiator for living anionic polymerization of dienes like butadiene. Key findings include :

- Solvent Dependence :

- In diethyl ether (DEE), LiTPB produces polybutadiene (PBD) with >70% 1,2-addition, narrow polydispersity (1.04 < Đ < 1.20), and controlled molecular weights.

- In THF, polymerization efficiency decreases due to altered solvation effects.

- Block Copolymer Synthesis :

- End-capping PBD dianions with 1,1-diphenylethylene (DPE) enables sequential addition of methyl methacrylate (MMA) to form PMMA-b-PBD-b-PMMA triblock copolymers.

Table 1: Polymerization Outcomes in Different Solvents

| Solvent | 1,2-Addition (%) | Đ (Polydispersity) | Molecular Weight Control |

|---|---|---|---|

| DEE | >70 | 1.04–1.20 | High |

| THF | <50 | >1.50 | Low |

Thermal Decomposition and Pyrolysis

Pyrolysis of this compound derivatives leads to complex elimination and rearrangement pathways :

Acid-Catalyzed Dehydration

- This compound-1,4-diol undergoes dehydration with HCl to form 1,1,4,4-tetraphenyl-2-butanone via a carbocation intermediate .

- Mechanism : Protonation of hydroxyl groups → carbocation formation → hydride shift → ketone formation.

Thermal Cracking

- Pyrolysis of 1,1,4,4-tetraphenyl-2-butene-1,4-diol at 300°C yields :

- cis-isomer → 2,2,5,5-tetraphenyl-2,5-dihydrofuran (cyclization).

- trans-isomer → 1,4,4-triphenyl-3-buten-1-one (β-hydrogen elimination).

Table 2: Pyrolysis Products of Tetraphenylbutane Derivatives

| Starting Material | Conditions | Major Product(s) | Mechanism |

|---|---|---|---|

| This compound-1,4-diol | HCl, Δ | 1,1,4,4-Tetraphenyl-2-butanone | Acid-catalyzed dehydration |

| cis-Tetraphenyl-2-butene-1,4-diol | 300°C, inert gas | 2,2,5,5-Tetraphenyl-2,5-dihydrofuran | Cyclization |

| trans-Tetraphenyl-2-butene-1,4-diol | 300°C, inert gas | 1,4,4-Triphenyl-3-buten-1-one | β-Elimination |

Oxidation and Halogenation

- Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄) to form ketones or carboxylic acids, depending on conditions .

- Halogenation : Undergoes electrophilic substitution (e.g., bromination) at para positions of phenyl rings under Lewis acid catalysis.

Electrochemical Behavior

1,1,4,4-Tetraphenyl-1,3-butadiene (a dehydrogenated derivative) undergoes two-step reduction in DMF :

- First Reduction : Forms a radical anion stabilized by conjugation.

- Second Reduction : Yields a dianion, which reacts with proton donors (e.g., water) to produce saturated hydrocarbons.

Key Research Findings

Scientific Research Applications

Polymerization Initiator

Living Anionic Polymerization:

One of the most notable applications of 1,1,4,4-tetraphenylbutane is as an initiator for living anionic polymerization. Specifically, 1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB) has been shown to effectively initiate the polymerization of dienes such as butadiene in diethyl ether. The resulting polybutadiene exhibits a high 1,2 content (>70%) and narrow polydispersities (1.04 < ) with predictable molecular weights . This method allows for the creation of well-defined triblock copolymers when combined with other monomers like methyl methacrylate.

Asymmetric Organic Synthesis

Synthesis of Chiral Compounds:

The compound has also been utilized in asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol has shown versatility in synthesizing chiral molecules. New synthetic methods have been developed that utilize region-selective transformations to optimize the production of these compounds while adhering to green chemistry principles . This application highlights TPB's role in producing valuable pharmaceuticals and other chiral substances.

Supramolecular Chemistry

Host-Guest Chemistry:

In supramolecular chemistry, TPB derivatives such as (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol have demonstrated the ability to form selective host-guest complexes with various anilines. This selectivity can be exploited for separation processes in chemical analysis and purification techniques . The preference for alkylated anilines over non-alkylated ones illustrates the potential for TPB derivatives in designing selective separation agents.

Data Table: Summary of Applications

Case Study 1: Living Anionic Polymerization

A study conducted by Dimitrov et al. demonstrated that LiTPB serves as a highly effective initiator for the anionic polymerization of butadiene. The research highlighted how solvent choice (diethyl ether vs. THF) significantly impacts the molecular weight distribution and end-group functionality of the resulting polymers .

Case Study 2: Asymmetric Synthesis

Research led by Hu and Shan focused on developing synthetic pathways for (2R,3R)-dimethoxy derivatives using environmentally friendly reagents. Their findings suggest that these methods not only enhance yield but also reduce environmental impact compared to traditional methods .

Case Study 3: Selective Host-Guest Complexation

Barton et al. investigated the host capabilities of TPB derivatives in separating aniline derivatives through crystallization techniques. Their work provided insights into the structural preferences that govern selectivity and laid groundwork for future applications in analytical chemistry .

Mechanism of Action

The mechanism of action of 1,1,4,4-tetraphenylbutane involves its interaction with various molecular targets through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. These interactions are critical in maintaining the three-dimensional structure of the compound and its derivatives. The pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1,1,4,4-tetraphenylbutane and analogous compounds:

This compound

- Reactivity : The phenyl groups provide steric bulk, limiting rotational freedom and stabilizing intermediates in polymerization or supramolecular assembly .

- Applications : Used in mechanistic studies of steric effects and as a scaffold for synthesizing complex organic architectures .

1,4-Dibromobutane-1,1,4,4-D₄

- Reactivity : Deuterium substitution reduces reaction rates (kinetic isotope effect), while bromine enables nucleophilic substitution .

- Applications : Tracer for environmental fate studies and metabolic pathway analysis in pharmaceuticals .

(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol

- Reactivity : Chiral diol and methoxy groups enable hydrogen bonding and stereoselective induction .

- Applications : Asymmetric catalysis, particularly in synthesizing enantiomerically pure compounds .

1,1,4,4-Tetramethyltetralin

- Reactivity : The aromatic tetralin core enhances stability, while methyl groups modify hydrophobicity .

- Applications : Fragrance component due to low volatility (boiling point: 250.6°C ) and stability in formulations .

6-(Bromomethyl)-1,1,4,4-tetramethyltetralin

- Reactivity : Bromomethyl group participates in alkylation or cross-coupling reactions .

- Applications : Intermediate in synthesizing functionalized polymers or small-molecule drugs .

1,4-Bis(diphenylphosphino)butane (DPPB)

- Reactivity : Phosphine groups act as electron-rich ligands for metals like palladium or nickel .

- Applications : Catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Case Studies

- Isotopic Effects: 1,4-Dibromobutane-1,1,4,4-D₄ demonstrated a 20% slower hydrolysis rate compared to its non-deuterated analog, highlighting kinetic isotope effects in SN2 reactions .

- Chiral Induction : The diol derivative of this compound achieved >95% enantiomeric excess in asymmetric aldol reactions, underscoring its utility in stereoselective synthesis .

- Environmental Persistence : 1,1,4,4-Tetramethyltetralin showed low biodegradability in soil studies, raising concerns about ecological accumulation .

Biological Activity

1,1,4,4-Tetraphenylbutane (TPB) is an organic compound notable for its unique structural and functional properties. This compound has garnered attention in various fields, including materials science and organic chemistry, due to its potential biological activities. This article explores the biological activity of TPB, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tetra-substituted phenyl groups attached to a butane backbone. Its molecular formula is , and it exhibits significant hydrophobic characteristics due to the presence of multiple phenyl rings.

Biological Activity Overview

The biological activity of TPB has been investigated in several studies, revealing its potential as a host molecule for various guest compounds and its role in polymerization processes. Notably, TPB derivatives have shown promise in asymmetric synthesis and as chiral inductors.

Host Selectivity

Research indicates that TPB derivatives such as (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL) demonstrate selective host-guest interactions. TETROL has been studied for its ability to selectively encapsulate guest molecules like cresol isomers in mixed solutions. The selectivity observed suggests potential applications in drug delivery systems and molecular recognition technologies .

Polymerization Initiation

TPB derivatives have been utilized as initiators in anionic polymerization processes. For instance, 1,4-dilithio-1,1,4,4-tetraphenylbutane has been shown to effectively initiate the polymerization of butadiene in diethyl ether, leading to the production of well-defined polybutadiene with controlled molecular weights . This property can be leveraged for synthesizing advanced materials with specific mechanical and thermal properties.

Case Study 1: Host Ability of TETROL

A study published in the Journal of Inclusion Phenomena and Macrocyclic Chemistry assessed the host ability of TETROL. The research demonstrated that TETROL exhibited high selectivity for encapsulating specific guest molecules over others in binary mixtures. This property was attributed to the structural characteristics of TETROL that favor certain interactions .

| Guest Molecule | Encapsulation Efficiency | Selectivity Ratio |

|---|---|---|

| o-Cresol | 85% | 3:1 |

| m-Cresol | 60% | 2:1 |

| p-Cresol | 50% | 1:1 |

Case Study 2: Anionic Polymerization

In another study focusing on the polymerization capabilities of TPB derivatives, researchers found that using 1,4-dilithio-1,1,4,4-tetraphenylbutane resulted in a polybutadiene product with over 70% 1,2 content and narrow polydispersities. This finding highlights the versatility of TPB derivatives in producing high-performance polymers suitable for various applications .

Toxicological Considerations

While exploring the biological activities of TPB and its derivatives, it is essential to consider their toxicity profiles. Preliminary toxicological data suggest that TPB exhibits low toxicity; however, comprehensive studies are necessary to evaluate its safety for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,4,4-Tetraphenylbutane with high purity, and how can impurities be minimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions using phenylated precursors. For purification, recrystallization from non-polar solvents (e.g., toluene) is effective. Impurities such as residual catalysts (e.g., Lewis acids) can be minimized by rigorous washing with aqueous solutions (e.g., 10% HCl) followed by column chromatography with silica gel . Purity validation via GC or HPLC (>98% purity thresholds) is critical, as noted in reagent catalogs for structurally similar tetraphenyl compounds .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving steric effects and torsion angles in tetraphenyl systems. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 9.6981 Å, b = 15.3893 Å, c = 13.8546 Å) have been reported for analogous tetraphenylsilanes . Complementary techniques include H/C NMR to verify phenyl group symmetry and FT-IR to confirm C-H bending modes in the butane backbone .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential respiratory and dermal hazards, use PPE (gloves, lab coats, and goggles) and work in a fume hood. Waste must be segregated and disposed via certified chemical waste programs, as highlighted in safety guidelines for structurally related aromatic hydrocarbons . Toxicity screening using in vitro assays (e.g., Ames test) is advised, as tetraphenyl compounds may exhibit bioaccumulative tendencies .

Advanced Research Questions

Q. How does isotopic labeling (e.g., deuterium) elucidate the reaction mechanism of this compound under thermolytic conditions?

- Methodological Answer : Isotopic studies (e.g., D-labeled butane) reveal H/D exchange dynamics during thermolysis. For instance, increasing deuterium in the reactor reduces H incorporation into products like benzene-D, suggesting radical-mediated H-transfer pathways. Data from thermolysis experiments should be analyzed via mass spectrometry and compared with kinetic isotope effect (KIE) models .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Contradictions often arise from inconsistent purity grades or solvent polarity effects. Follow IUPAC guidelines for solubility measurements: use standardized solvents (e.g., hexane, ethanol) and report temperature-controlled equilibration times. Low-precision data should be flagged and supplemented with phase diagrams, as recommended for tetraphenylborate systems .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts steric strain and electron density distribution. For example, Mulliken charge analysis of phenyl rings can explain regioselectivity in electrophilic substitutions. Validation against experimental crystallographic data (e.g., bond lengths, dihedral angles) is essential .

Q. How do structural modifications (e.g., substituent effects) influence the photophysical properties of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) to the phenyl rings and analyze changes via UV-Vis and fluorescence spectroscopy. For example, bathochromic shifts in absorption spectra correlate with extended π-conjugation in terphenyl analogs . Time-resolved spectroscopy can further quantify excited-state lifetimes .

Q. Data Presentation Guidelines

- Tabulate key parameters : Include purity grades, solvent systems, and spectroscopic peaks (e.g., NMR δ values, IR wavenumbers) .

- Report uncertainties : For thermodynamic data (e.g., solubility, ΔH), use error margins aligned with IUPAC’s criteria for "acceptable precision" .

- Cross-reference datasets : Compare new findings with prior studies on tetraphenyl systems to identify trends or anomalies .

Properties

IUPAC Name |

1,4,4-triphenylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRPAXUFKAJVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163949 | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-64-3 | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.